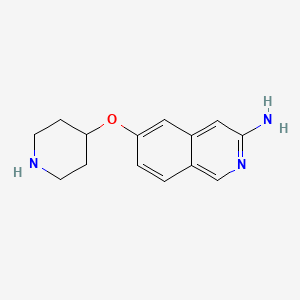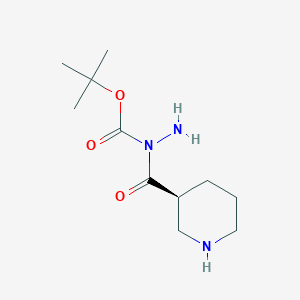
(S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate is a complex organic compound that features a piperidine ring, a hydrazinecarboxylate group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate typically involves multiple steps:
Formation of Piperidine Derivative: The initial step involves the preparation of a piperidine derivative.
Introduction of Hydrazinecarboxylate Group: The piperidine derivative is then reacted with hydrazinecarboxylate under controlled conditions to introduce the hydrazinecarboxylate group.
Addition of tert-Butyl Group: Finally, the tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can provide enantioenriched piperidines in good yields .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can convert the hydrazinecarboxylate group to hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are commonly employed.
Major Products:
Oxidation: Piperidinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
(S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: It is explored for its potential as a drug precursor and its pharmacological properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to neurotransmission, inflammation, and cell signaling.
Comparison with Similar Compounds
- tert-Butyl-3-chloro-1-piperidine carboxylate
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-cyanoethyl)-1-piperazinecarboxylate
- tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
Uniqueness: (S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C11H21N3O3 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl N-amino-N-[(3S)-piperidine-3-carbonyl]carbamate |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14(12)9(15)8-5-4-6-13-7-8/h8,13H,4-7,12H2,1-3H3/t8-/m0/s1 |
InChI Key |
GEGFFAGXPQNRIC-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C(=O)[C@H]1CCCNC1)N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)C1CCCNC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11868777.png)
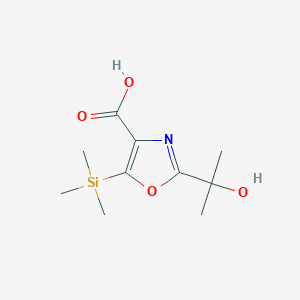

![9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11868802.png)



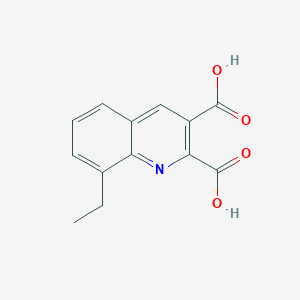
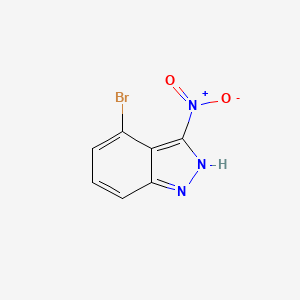
![4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11868844.png)
![5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11868845.png)

